molecular formula C13H9Cl2N5OS B12246959 N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

Cat. No.: B12246959
M. Wt: 354.2 g/mol
InChI Key: ICTYFAOIGPYZPQ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dichlorophenyl group, a purinylsulfanyl moiety, and an acetamide functional group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and 6-mercaptopurine.

    Formation of Intermediate: The 3,4-dichloroaniline is reacted with chloroacetyl chloride to form N-(3,4-dichlorophenyl)-2-chloroacetamide.

    Final Product: The intermediate is then reacted with 6-mercaptopurine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The purinylsulfanyl moiety could be involved in binding to nucleotide-binding sites, while the dichlorophenyl group might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylthio)acetamide: Similar structure but with a thioether linkage.

    N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylsulfonyl)acetamide: Similar structure but with a sulfonyl linkage.

Uniqueness

N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C13H9Cl2N5OS

Molecular Weight

354.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C13H9Cl2N5OS/c14-8-2-1-7(3-9(8)15)20-10(21)4-22-13-11-12(17-5-16-11)18-6-19-13/h1-3,5-6H,4H2,(H,20,21)(H,16,17,18,19)

InChI Key

ICTYFAOIGPYZPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NC=NC3=C2NC=N3)Cl)Cl

Origin of Product

United States

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